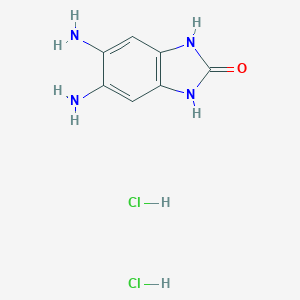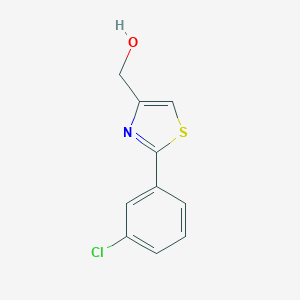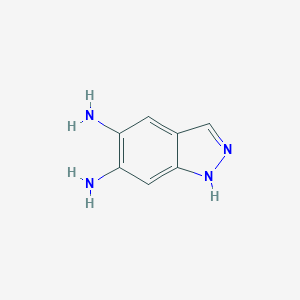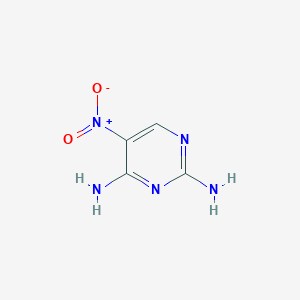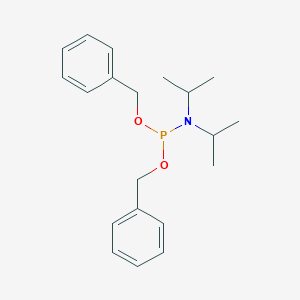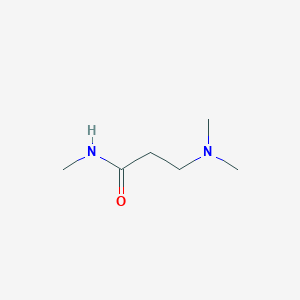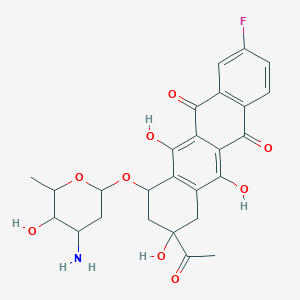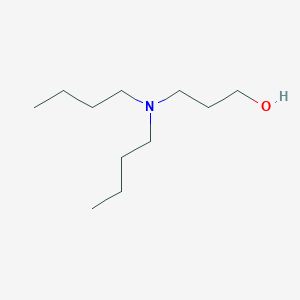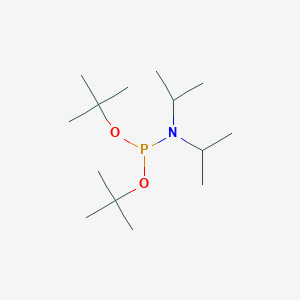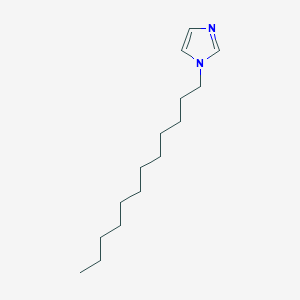
1-Dodecyl-1H-imidazole
Overview
Description
N-Dodecylimidazole, also known as 1-Dodecylimidazole, is an organic compound characterized by the presence of a dodecyl (C12) alkyl chain attached to an imidazole ring. This compound is known for its amphiphilic nature, which makes it valuable in various scientific and industrial applications. It is a lysosomotropic detergent and a cytotoxic agent, exhibiting hypocholesterolaemic and broad-spectrum antifungal activities .
Mechanism of Action
Target of Action
1-Dodecylimidazole, also known as 1-Dodecyl-1H-imidazole, primarily targets the lysosomes within cells . Lysosomes are cellular organelles that contain enzymes to break down waste materials and cellular debris. This compound is a lysosomotropic detergent, meaning it accumulates in lysosomes due to its acid-dependent properties .
Mode of Action
1-Dodecylimidazole interacts with its target, the lysosomes, by accumulating in them in an acid-dependent manner . This accumulation leads to the disruption of the lysosomal membrane . The disruption of the lysosomal membrane then results in the release of cysteine proteases into the cytoplasm . Cysteine proteases are enzymes that can break down proteins, and their release into the cytoplasm can lead to cell death .
Biochemical Pathways
The primary biochemical pathway affected by 1-Dodecylimidazole is the lysosomal degradation pathway . By disrupting the lysosomal membrane, 1-Dodecylimidazole interferes with the normal functioning of lysosomes, leading to the release of cysteine proteases and subsequent cell death . Additionally, this compound has been shown to inhibit SIRT1 deacetylase and Aurora A kinase, both of which play essential roles in many neoplasms .
Pharmacokinetics
Its cytotoxic activity is known to be ph-dependent, suggesting that its bioavailability and efficacy may be influenced by the acidity of the environment .
Result of Action
The primary result of 1-Dodecylimidazole’s action is cell death . This occurs due to the compound’s disruption of the lysosomal membrane and the subsequent release of cysteine proteases into the cytoplasm . Additionally, 1-Dodecylimidazole has been found to have hypocholesterolaemic activity, meaning it can lower cholesterol levels . It also has broad-spectrum antifungal activity .
Action Environment
The action of 1-Dodecylimidazole is influenced by the acidity of the environment. Its cytotoxic activity is pH-dependent, with greater toxicity observed under acidic conditions . This suggests that the compound may be particularly effective in parts of solid tumors that have a reduced extracellular pH .
Biochemical Analysis
Biochemical Properties
1-Dodecylimidazole plays a crucial role in biochemical reactions due to its amphiphilic nature, which allows it to interact with various biomolecules. It is known to accumulate in lysosomes in an acid-dependent manner, disrupting lysosomal membranes and releasing cysteine proteases into the cytoplasm . This compound exhibits hypocholesterolaemic activity by inhibiting cholesterol biosynthesis at the 2,3-oxidosqualene sterol cyclase level . Additionally, 1-Dodecylimidazole has broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens .
Cellular Effects
1-Dodecylimidazole has profound effects on various cell types and cellular processes. It induces cell death by causing acid-dependent accumulation in lysosomes, leading to lysosomal membrane disruption and the release of cytolytic enzymes . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activity of Sirtuin-1 (SIRT1) deacetylase, which plays a role in regulating gene expression and cellular metabolism . In cancer cells, 1-Dodecylimidazole has demonstrated cytotoxic effects, leading to cell death through mechanisms involving lysosomal disruption and enzyme release .
Molecular Mechanism
The molecular mechanism of 1-Dodecylimidazole involves its ability to diffuse across cell membranes and accumulate in lysosomes. Under acidic conditions, it acquires detergent properties, leading to the disruption of lysosomal and endosomal membranes . This disruption results in the release of lysosomal enzymes into the cytoplasm, causing cell death. Additionally, 1-Dodecylimidazole interacts with various molecular targets, including SIRT1 and Aurora kinase A, inhibiting their activity and affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Dodecylimidazole change over time. The compound’s stability and degradation are influenced by environmental conditions, such as pH and temperature. Studies have shown that 1-Dodecylimidazole remains stable under acidic conditions, allowing it to exert its cytotoxic effects over extended periods . Long-term exposure to 1-Dodecylimidazole in in vitro and in vivo studies has demonstrated sustained cytotoxicity and disruption of cellular functions .
Dosage Effects in Animal Models
The effects of 1-Dodecylimidazole vary with different dosages in animal models. At lower doses, it exhibits hypocholesterolaemic activity by reducing serum cholesterol levels . At higher doses, 1-Dodecylimidazole can cause significant cytotoxicity and adverse effects, including damage to lysosomal membranes and release of cytolytic enzymes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Dodecylimidazole is involved in metabolic pathways related to cholesterol biosynthesis. It inhibits the enzyme 2,3-oxidosqualene sterol cyclase, leading to reduced cholesterol synthesis . This inhibition contributes to its hypocholesterolaemic activity. Additionally, 1-Dodecylimidazole’s interaction with lysosomal enzymes and its accumulation in lysosomes play a role in its metabolic effects .
Transport and Distribution
1-Dodecylimidazole is transported and distributed within cells and tissues through its ability to diffuse across cell membranes. Once inside the cell, it accumulates in lysosomes due to the pH gradient across the lysosomal membrane . This accumulation leads to its cytotoxic effects by disrupting lysosomal membranes and releasing enzymes into the cytoplasm . The compound’s distribution within tissues is influenced by its amphiphilic nature, allowing it to interact with various cellular components .
Subcellular Localization
The subcellular localization of 1-Dodecylimidazole is primarily within lysosomes. Its accumulation in lysosomes is driven by the acidic environment, which protonates the compound and enhances its detergent properties . This localization is critical for its cytotoxic effects, as it disrupts lysosomal membranes and releases lysosomal enzymes into the cytoplasm . The targeting of 1-Dodecylimidazole to lysosomes is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dodecylimidazole is typically synthesized through the reaction of dodecylamine with imidazole under basic conditions. The reaction involves the nucleophilic substitution of the hydrogen atom on the nitrogen of the imidazole ring by the dodecyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of N-Dodecylimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: N-Dodecylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-dodecylimidazole N-oxide.
Reduction: Reduction reactions can convert it back to dodecylamine and imidazole.
Substitution: It can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: N-Dodecylimidazole N-oxide.
Reduction: Dodecylamine and imidazole.
Substitution: Various alkyl or aryl-substituted imidazoles.
Scientific Research Applications
N-Dodecylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It serves as a lysosomotropic detergent, facilitating the study of lysosomal functions and membrane dynamics.
Comparison with Similar Compounds
1-Benzyl-3-cetyl-2-methylimidazolium Iodide (NH125): This compound shares lysosomotropic properties with N-Dodecylimidazole and is used as a broad-spectrum inhibitor of virus entry.
N-Dodecylpyridinium Chloride: Another lysosomotropic agent with similar detergent properties.
N-Dodecyl-N,N-dimethylamine N-oxide: Known for its surfactant and emulsifying properties.
Uniqueness: N-Dodecylimidazole is unique due to its specific combination of a dodecyl alkyl chain and an imidazole ring, which imparts both hydrophobic and hydrophilic characteristics. This makes it particularly effective as a lysosomotropic detergent and a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-dodecylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFLSQHQSFNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063403 | |
| Record name | 1-Dodecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-67-7 | |
| Record name | 1-Dodecylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-dodecyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-LAURYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q11NXV80S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
